molecular formula C17H14N2O3 B11368272 N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11368272
M. Wt: 294.30 g/mol
InChI Key: GSTIPRHVHSIDEH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and an oxazole ring, which are linked through a carboxamide functional group. Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxybenzoyl chloride with phenylhydrazine to form an intermediate, which is then cyclized using a suitable base to yield the desired oxazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while reduction of the oxazole ring can produce dihydro-oxazole derivatives .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms . Additionally, the compound may interact with cellular signaling pathways, such as the MAPK or PI3K/Akt pathways, to exert its biological effects .

Comparison with Similar Compounds

N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications, which differentiate it from other similar compounds.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-(2-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-21-15-10-6-5-9-13(15)18-17(20)14-11-16(22-19-14)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20)

InChI Key

GSTIPRHVHSIDEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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